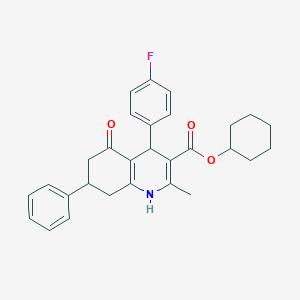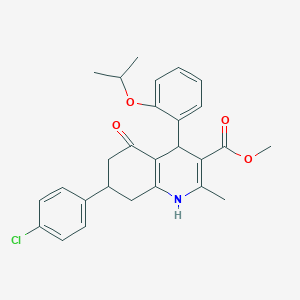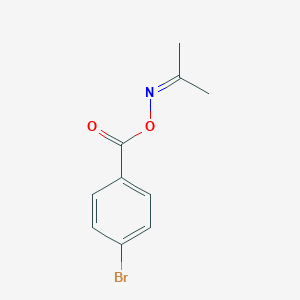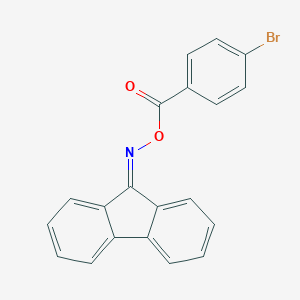
Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains an imidazolidine ring and two benzyl groups. This compound has been synthesized using various methods and has been extensively studied due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Imidazolidine derivatives have been synthesized and investigated for their anti-inflammatory, analgesic, and antiulcer activities. Notably, certain compounds within this class demonstrated potent anti-inflammatory and analgesic actions along with a superior gastrointestinal safety profile compared to standard drugs. The derivatives also showed low toxicity risk in computational screenings (Husain et al., 2013), (Husain et al., 2015).
Molecular and Pharmacological Properties
- A study on the molecular properties and pharmacokinetic profiles of substituted-imidazolidine derivatives revealed their potential as orally active anti-inflammatory agents. The in-vivo testing indicated promising anti-inflammatory and analgesic actions for specific compounds (Husain et al., 2015).
DNA Binding Studies and Potential Anti-Cancer Applications
- Imidazolidine derivatives have been studied for their DNA binding affinity, highlighting their potential as anti-cancer drugs. The study found varying binding strengths to DNA, with one derivative showing a greater affinity, making it a promising candidate for anti-cancer medication (Shah et al., 2013).
Potential Anti-Alzheimer's Agents
- N-benzylated imidazolidin-2-one derivatives were synthesized and evaluated for anti-Alzheimer's activity. Some of these compounds displayed excellent profiles in both in-vivo and in-vitro evaluations, suggesting their potential for Alzheimer's disease management (Gupta et al., 2020).
Antibacterial and Antifungal Properties
- Certain imidazolidine derivatives exhibited significant antibacterial and antifungal actions, indicating their potential in addressing microbial infections (Khan et al., 2012).
Catalytic and Sensor Applications
- Imidazolidine derivatives have been utilized in catalytic reactions, such as in the asymmetric Michael reaction, demonstrating their potential in synthetic chemistry applications (Ryoda et al., 2008).
- Some derivatives show selective sensor properties for detecting ions like Hg2+ and Cu2+, highlighting their use in analytical chemistry (Tolpygin et al., 2010).
Mecanismo De Acción
Target of Action
The primary target of Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- is Hsp90 (Heat shock protein 90) . Hsp90 is a molecular chaperone with a molecular weight of 90 kD and is part of the heat shock protein family . It plays a crucial role in maintaining the conformations and biological functions of various oncoproteins, which are indispensable for the occurrence and progression of various cancers .
Mode of Action
Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- interacts with its target, Hsp90, by binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90 . This interaction inhibits the function of Hsp90, leading to the down-regulation of the expression level of Her2, a client protein of Hsp90 .
Biochemical Pathways
The inhibition of Hsp90 affects the biochemical pathways involving its client proteins. One such protein is Her2, whose expression level is significantly down-regulated as a result of the action of Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- . This leads to cytotoxicity, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
Its efficacy against human breast adenocarcinoma cell line (mcf-7) and human lung epithelial cell line (a549) suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of Imidazolidine, 1,3-dibenzyl-2-(3-benzyloxyphenyl)- is the significant down-regulation of the expression level of Her2, a client protein of Hsp90 . This leads to cytotoxicity, resulting in the inhibition of the proliferation of cancer cells .
Propiedades
IUPAC Name |
1,3-dibenzyl-2-(3-phenylmethoxyphenyl)imidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O/c1-4-11-25(12-5-1)22-31-19-20-32(23-26-13-6-2-7-14-26)30(31)28-17-10-18-29(21-28)33-24-27-15-8-3-9-16-27/h1-18,21,30H,19-20,22-24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTISNFRXHXPBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6-Bis[2-(4-isopropylphenyl)vinyl]-2-pyrimidinol](/img/structure/B407759.png)
![2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B407760.png)
![4-hexadecyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine](/img/structure/B407764.png)
![4-bromo-N-(4-bromophenyl)-3-[(4-chloroanilino)sulfonyl]benzamide](/img/structure/B407765.png)


![2-iodo-N'-[(1E)-1-phenylpentylidene]benzohydrazide](/img/structure/B407769.png)

![3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B407773.png)
![N'-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]biphenyl-4-carbohydrazide](/img/structure/B407774.png)